
3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate is an organic compound with a unique structure characterized by the presence of chlorine atoms, a methyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate typically involves the chlorination of a precursor compound, followed by esterification. One common method involves the chlorination of 1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to antimicrobial or other biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate
- 3,5-Dichloro-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl acetic acid
- 3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene methyl benzoate
Uniqueness
3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate is unique due to its specific substitution pattern and the presence of both chlorine atoms and a propanoate ester. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Properties
CAS No. |
61305-93-9 |
|---|---|
Molecular Formula |
C10H10Cl2O3 |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
(3,5-dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl) propanoate |
InChI |
InChI=1S/C10H10Cl2O3/c1-3-8(13)15-10(2)4-6(11)9(14)7(12)5-10/h4-5H,3H2,1-2H3 |
InChI Key |
CDQURKILVRAYSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(C=C(C(=O)C(=C1)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


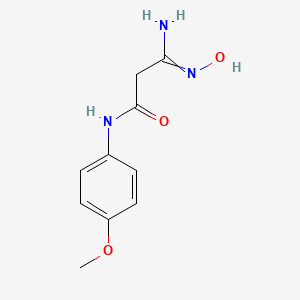
![Triphenyl[(selenophen-3-yl)methyl]phosphanium bromide](/img/structure/B14576839.png)
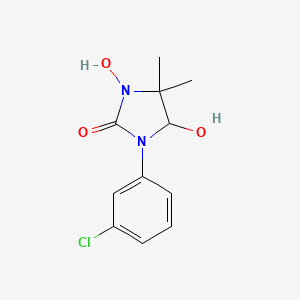
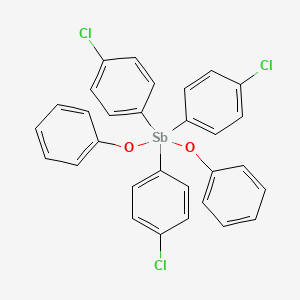
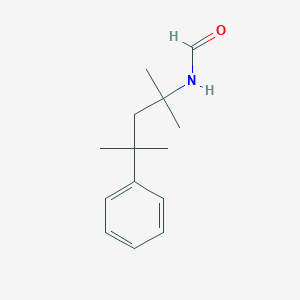
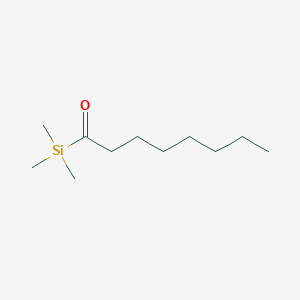
![Triethyl{2-[(propan-2-yl)sulfanyl]ethenyl}germane](/img/structure/B14576876.png)
![2-[(E)-(1-Methyl-5-propylpyrrolidin-2-ylidene)amino]ethan-1-amine](/img/structure/B14576880.png)

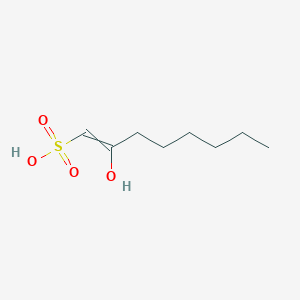
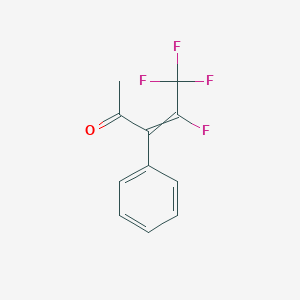
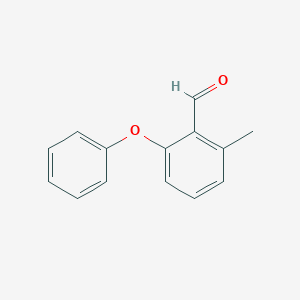
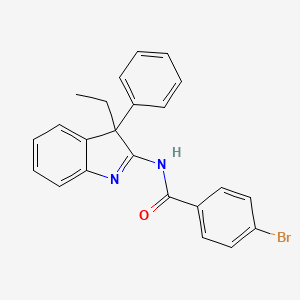
![Benzo[b]thiophen-6-amine, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide](/img/structure/B14576924.png)
